

A Comprehensive Technical Guide to the Physicochemical Properties of Quinizarin

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Compound of Interest

Compound Name: Quinizarin

Cat. No.: B147793

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Abstract

Quinizarin (1,4-dihydroxyanthraquinone) is a significant organic compound with a diverse range of applications, from a dye in textiles and plastics to a key intermediate in the synthesis of pharmaceuticals.[1][2][3] Its biological activity, including potential as an anticancer agent, has garnered considerable interest in the scientific community.[4][5] A thorough understanding of its physicochemical properties is paramount for its application in research, drug development, and industrial processes. This guide provides an in-depth overview of the core physicochemical characteristics of **Quinizarin**, complete with quantitative data, detailed experimental methodologies, and visual representations of key processes.

Chemical and Physical Properties

Quinizarin, an anthraquinone derivative, is an orange or red-brown crystalline powder.[3][6] Its chemical structure consists of an anthracene core with two hydroxyl groups at the 1 and 4 positions and two ketone groups at the 9 and 10 positions.

General Properties

A summary of the fundamental properties of **Quinizarin** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₈ O ₄	[7]
Molecular Weight	240.21 g/mol	[7][8]
Appearance	Light yellow to brown powder/crystal	[7]
CAS Number	81-64-1	[7][8]

Thermal Properties

The thermal behavior of a compound is critical for its handling, storage, and application in various temperature-dependent processes.

Property	Value	Reference(s)
Melting Point	196 - 202 °C	[3][4][7][9][10]
Boiling Point	450 - 465.3 °C	[7][10][11]
Flash Point	222 °C	[8][9]

Solubility

The solubility of **Quinizarin** has been determined in various organic solvents and water. It is generally characterized by low water solubility but is soluble in several organic solvents.[1][12][13]

Solvent	Solubility (g/100 g of solvent)	Temperature (°C)	Reference(s)
Water	0.000009609	25	[12]
Water	0.001441	98.59	[12]
Toluene	< 2.5% by weight	20-45	[13][14]
Acetone	< 2.5% by weight	20-45	[5][13][14]
Acetic Acid	< 2.5% by weight	20-45	[13][14]
Acetonitrile	< 2.5% by weight	20-45	[13][14]
n-Butanol	< 2.5% by weight	20-45	[13][14]
Benzene	Soluble	-	[12]
Diethyl Ether	Soluble	-	[12]
Ethanol	Soluble	-	[1][12]
Chloroform	Soluble	-	[5]
Dichloromethane	Soluble	-	[5]
Ethyl Acetate	Soluble	-	[5]
DMSO	Soluble	-	[5][15]

Acidity

The acidity of **Quinizarin** is attributed to its phenolic hydroxyl groups.

Property	Value	Reference(s)
pKa ₁	~10.0	[16]
pKa ₂	~13.7	[16]

Spectroscopic Properties

Spectroscopic analysis is fundamental in confirming the structure and purity of **Quinizarin**.

UV-Visible Spectroscopy

The UV-Visible spectrum of **Quinizarin** exhibits characteristic absorption peaks. In dimethylformamide, maximum absorption is observed at 470 nm with a shoulder at 330 nm and 520 nm.[8] The absorption maximum can shift depending on the solvent polarity.[17] For instance, in phosphate buffer, the maximum is at 470 nm.[17]

Infrared (IR) Spectroscopy

The IR spectrum of **Quinizarin** shows a characteristic carbonyl absorption band around 1621 cm^{-1} . [18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to elucidate the chemical structure of **Quinizarin** and its derivatives. [19][20][21]

Experimental Protocols

Detailed methodologies are crucial for the reproducible determination of physicochemical properties.

Determination of Solubility (Gravimetric Method)[13]

This protocol describes the determination of the solubility of **Quinizarin** in various organic solvents.

Materials:

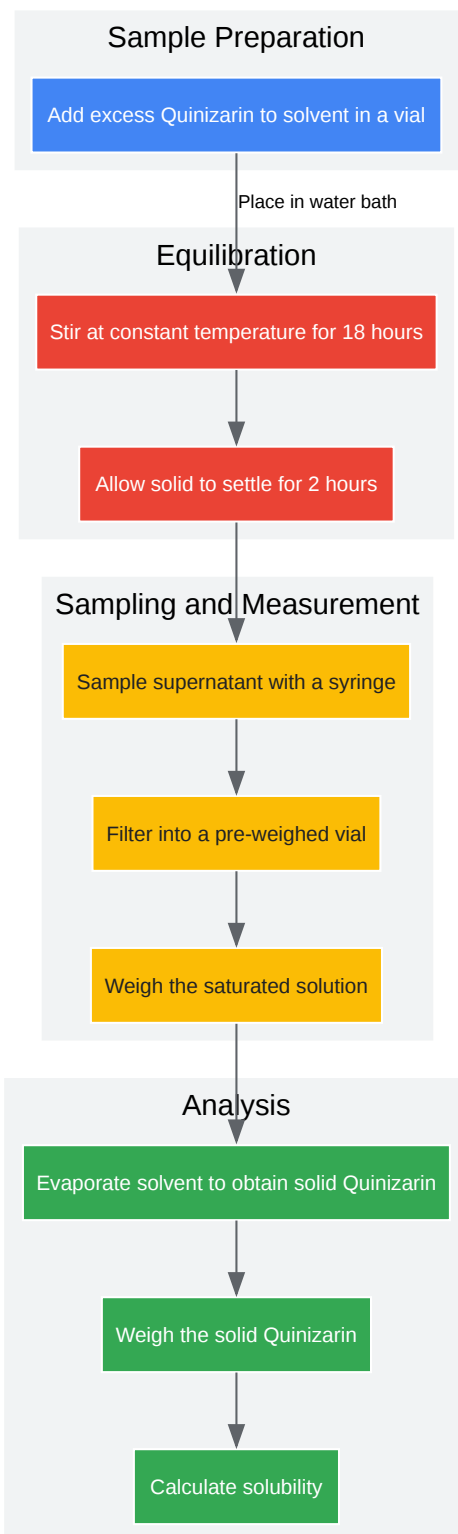
- **Quinizarin** (Form I or Form II)
- Solvents (Toluene, Acetone, Acetic Acid, Acetonitrile, n-Butanol)
- 30 mL glass vials with PTFE-coated magnetic stirrers
- Magnetic stirrer plate with a water bath
- Syringes (5 mL)

- Syringe filters (PTFE/Nylon, 0.2 μ m pore size)
- Pre-weighed glass vials
- Analytical balance
- Oven

Procedure:

- Prepare solutions with an excess of pure **Quinizarin** (either Form I or Form II) in 30 mL glass vials containing the desired solvent.
- Place the vials on a magnetic stirrer plate within a water bath and agitate at 600 rpm for at least 18 hours at a constant temperature to ensure equilibrium is reached.
- Turn off the stirring and allow the excess solid to settle for two hours.
- Carefully sample the clear supernatant using a 5 mL syringe.
- Filter the solution through a 0.2 μ m syringe filter into a pre-weighed glass vial.
- Weigh the vial containing the saturated solution to determine the mass of the solution.
- Evaporate the solvent in an oven at an appropriate temperature until a constant weight of the dissolved **Quinizarin** is achieved.
- Calculate the solubility as the mass of the dissolved **Quinizarin** per mass of the solvent.

Gravimetric Solubility Determination Workflow

[Click to download full resolution via product page](#)Caption: Workflow for determining **Quinizarin** solubility.

Synthesis of Quinizarin[22][23][24]

One common method for the industrial production of **Quinizarin** involves the reaction of p-chlorophenol and phthalic anhydride in the presence of sulfuric acid and boric acid.

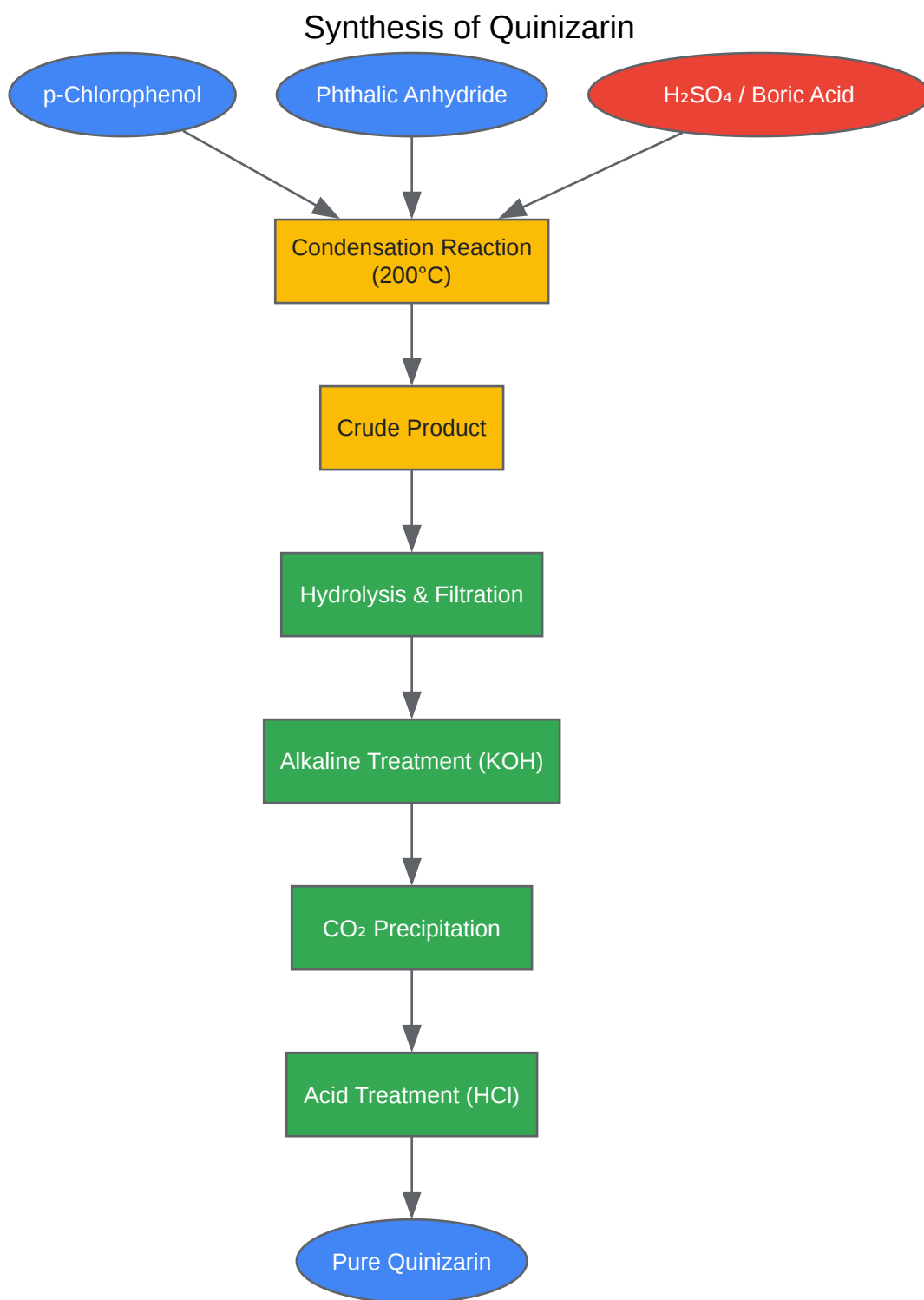
Materials:

- p-Chlorophenol
- Phthalic anhydride
- Concentrated sulfuric acid (95%)
- Crystallized boric acid
- Potassium hydroxide solution (10 N)
- Hydrochloric acid (5%)
- Round-bottomed flask
- Oil bath
- Stirring apparatus
- Filtration apparatus

Procedure:

- In a round-bottomed flask, thoroughly mix p-chlorophenol, phthalic anhydride, crystallized boric acid, and 95% sulfuric acid.
- Immerse the flask in an oil bath and gradually raise the temperature to 200°C over 30-45 minutes.
- Maintain the temperature at 200°C for 3.5 hours.
- After cooling, slowly pour the reaction mixture into cold water with continuous stirring.

- Filter the precipitate and boil it with water to remove excess phthalic anhydride.
- Suspend the residue in boiling water and add 10 N potassium hydroxide solution to form a purple solution.
- Filter the hot alkaline solution and discard the residue.
- Saturate the purple filtrate with carbon dioxide to precipitate **Quinizarin** and filter again.
- Boil the product with a 10% sodium carbonate solution to remove any remaining purpurin.
- Cool the mixture, filter, and boil the precipitate with 5% hydrochloric acid to liberate the pure **Quinizarin**.



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Caption: Simplified workflow for **Quinizarin** synthesis.

Conclusion

This technical guide provides a consolidated resource on the key physicochemical properties of **Quinizarin**. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for reproducible scientific investigation. The presented information is essential for professionals in drug development, materials science, and other fields where **Quinizarin** is of interest, enabling a more informed approach to its handling, formulation, and application.

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